
(S)-7-amino-3-((S)-2-(benzyloxycarbonylamino)-3-phenylpropanamido)-2-oxoheptyl 2,6-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GB111-NH2 is a small molecule inhibitor specifically designed to target cysteine cathepsins, a family of proteases involved in various physiological and pathological processes. This compound has garnered significant attention in the field of cancer research due to its ability to modulate the tumor microenvironment by inhibiting cathepsin activity .
Preparation Methods
The synthesis of GB111-NH2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the condensation of specific amino acids and other organic molecules under controlled conditions.
Functional group modification: Introduction of functional groups such as amines and ketones to enhance the compound’s binding affinity to cysteine cathepsins.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Chemical Reactions Analysis
GB111-NH2 undergoes several types of chemical reactions, primarily focusing on its interaction with cysteine cathepsins:
Inhibition of cysteine cathepsins: The compound forms a covalent bond with the active site cysteine residue of the cathepsins, leading to irreversible inhibition.
Oxidation and reduction: GB111-NH2 can undergo oxidation and reduction reactions, which may affect its stability and activity.
Substitution reactions: The compound can participate in substitution reactions, particularly involving its functional groups, which can be modified to enhance its properties.
Scientific Research Applications
GB111-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer research: The compound is used to study the role of cysteine cathepsins in tumor progression and metastasis.
Protease activity studies: The compound is used as a tool to study protease activity in various biological systems, providing insights into the regulation of protease function in health and disease.
Drug development:
Mechanism of Action
The mechanism of action of GB111-NH2 involves its interaction with cysteine cathepsins, leading to their inhibition:
Binding to the active site: GB111-NH2 binds covalently to the active site cysteine residue of the cathepsins, forming a stable complex that prevents the protease from functioning.
Induction of apoptosis: By inhibiting cathepsin activity, GB111-NH2 induces apoptosis in tumor-associated macrophages, leading to reduced tumor growth and metastasis.
Modulation of immune response: The compound alters macrophage polarization from a pro-tumorigenic M2 phenotype to an anti-tumorigenic M1 phenotype, enhancing the immune response against tumors.
Comparison with Similar Compounds
GB111-NH2 is unique in its specificity and potency as a cysteine cathepsin inhibitor. Similar compounds include:
E64: A well-known cysteine protease inhibitor, but less specific compared to GB111-NH2.
CA-074: Another cysteine cathepsin inhibitor, primarily targeting cathepsin B, but with lower potency.
K11777: A potent inhibitor of cathepsin K, but with broader activity against other proteases.
Properties
Molecular Formula |
C33H39N3O6 |
|---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,6-dimethylbenzoate |
InChI |
InChI=1S/C33H39N3O6/c1-23-12-11-13-24(2)30(23)32(39)41-22-29(37)27(18-9-10-19-34)35-31(38)28(20-25-14-5-3-6-15-25)36-33(40)42-21-26-16-7-4-8-17-26/h3-8,11-17,27-28H,9-10,18-22,34H2,1-2H3,(H,35,38)(H,36,40)/t27-,28-/m0/s1 |
InChI Key |
SRXNAWHDCFMFNI-NSOVKSMOSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide](/img/structure/B12373152.png)
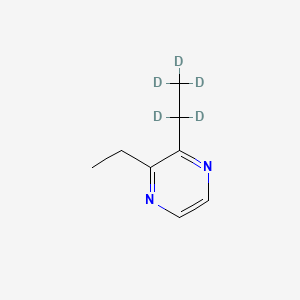
![(3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B12373168.png)
![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)
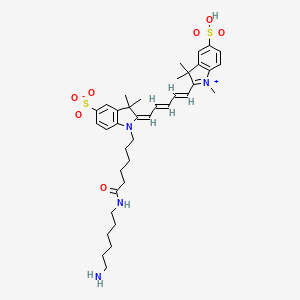
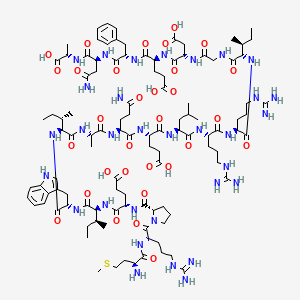
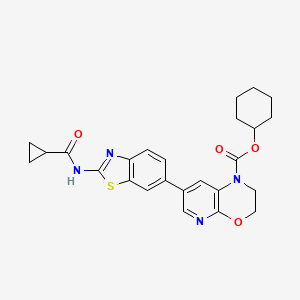
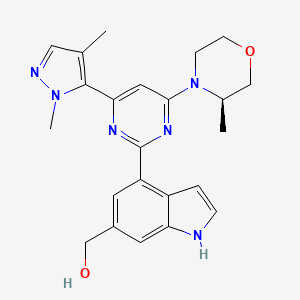
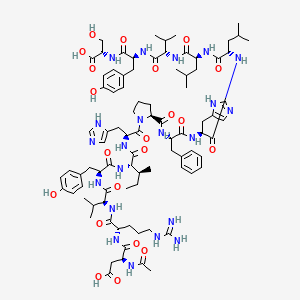
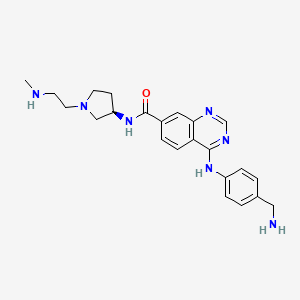

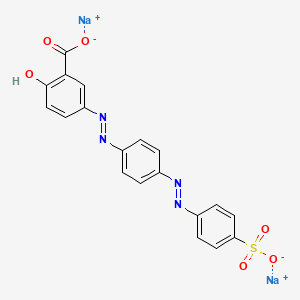

![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
